1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride
Description
Historical Context and Discovery
The development of this compound emerged from decades of research into heterocyclic compounds containing both pyrazole and piperidine moieties. The synthesis of pyrazole derivatives has a rich history dating back to the early pharmaceutical discoveries, with phenazone being the first commercially available pyrazole-based antipyretic agent. The evolution of pyrazole chemistry gained significant momentum with the recognition that pyrazole-bearing molecules serve as bioactive scaffolds with tremendous biological applications including anticancer, antimicrobial, antiviral, antifungal, and anti-inflammatory activities.
The specific combination of pyrazole and piperidine rings in a single molecular framework represents a more recent innovation in medicinal chemistry. Research conducted in 2016 focused on the synthesis of novel pyrazole derivatives through sequential protection, coupling, and deprotection steps, establishing methodological frameworks that would later enable the synthesis of compounds like this compound. The development of these synthetic approaches involved sophisticated strategies including piperidine protection using di-tert-butyl dicarbonate under basic conditions, followed by pyrazole-ethyl coupling reactions employing cross-coupling methodologies.
The historical significance of this compound class is further underscored by patent literature from 2006, which described 4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine compounds as novel kinase inhibitors capable of disrupting cellular cycles. These early discoveries laid the groundwork for understanding how piperidine-containing heterocycles could be strategically incorporated into drug discovery programs. The systematic exploration of pyrazole-piperidine hybrids has since become a cornerstone of contemporary heterocyclic chemistry, with researchers developing increasingly sophisticated synthetic methodologies to access these structurally complex molecules.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its embodiment of two highly privileged pharmacophores within a single molecular entity. Pyrazole, as a five-membered aromatic heterocyclic moiety containing two adjacent nitrogen atoms and three carbon atoms, has secured an eccentric status in medicinal chemistry due to its broad spectrum of pharmaceutical and biological applications. The importance of pyrazole derivatives is evidenced by numerous marketed drugs including celecoxib, lonazolac, mepirizole, rimonabant, and cimetidine, which collectively demonstrate the versatility of this heterocyclic scaffold.
Piperidine, as a nonaromatic heterocyclic nucleus with a six-membered ring containing five methylene groups and one secondary amine group, represents another fundamental building block in drug discovery. The piperidine moiety is present in piperine, the active ingredient in black pepper, and has been established to possess numerous biological actions including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects. The structural features of piperidine make it particularly valuable for developing monoamine oxidase inhibitors, with the piperidine nucleus demonstrating specific interactions with amino acid residues present in enzyme active sites.
The combination of these two privileged scaffolds in this compound creates a hybrid compound that potentially exhibits synergistic biological activities. Research has demonstrated that compounds containing both piperidine and pyrazole structures exhibit enhanced biological profiles compared to their individual components. The structural characteristics of such hybrid compounds make them suitable for targeting specific biological systems, with the pyrazole ring providing aromatic interactions and the piperidine ring contributing conformational flexibility and hydrogen bonding capabilities.
Contemporary research has highlighted that pyrazoles are among the most promising targets for developing new antimicrobial agents, with novel small molecules elaborated around pyrazole scaffolds demonstrating potent antibacterial and anticancer activities. The integration of piperidine functionality into these frameworks represents a strategic approach to optimize pharmacokinetic properties while maintaining biological efficacy. This dual-pharmacophore approach has become increasingly important in modern drug discovery, where researchers seek to maximize therapeutic potential while minimizing structural complexity.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound possesses a molecular formula of C10H19ClN4, indicating the presence of ten carbon atoms, nineteen hydrogen atoms, four nitrogen atoms, and one chloride ion. The molecular weight of the hydrochloride salt is calculated to be approximately 234.74 grams per mole, reflecting the addition of hydrochloric acid to the free base form of the compound.
The structural designation begins with the pyrazole ring system, which serves as the primary heterocyclic framework. The pyrazole ring is numbered according to standard conventions, with the nitrogen atoms occupying positions 1 and 2, and the amino substituent located at position 4 of the pyrazole ring. The ethyl linker connects the pyrazole nitrogen at position 1 to the piperidine ring system, creating a flexible bridge between the two heterocyclic components. The piperidine ring is substituted at its nitrogen atom, forming a tertiary amine linkage with the ethyl chain.
According to chemical classification systems, this compound belongs to several important categories within heterocyclic chemistry. It is classified as a pyrazole derivative due to the presence of the five-membered dinitrogen heterocycle, and simultaneously as a piperidine derivative based on the six-membered saturated nitrogen heterocycle. The compound also falls under the broader classification of heterocyclic amines, given the presence of multiple amino functionalities. From a pharmaceutical perspective, it can be categorized as a potential bioactive scaffold due to the presence of both pyrazole and piperidine pharmacophores.
The hydrochloride salt formation represents a common strategy in pharmaceutical chemistry for improving compound stability, solubility, and handling characteristics. The classification includes specific hazard categories based on Globally Harmonized System protocols, with the compound classified as Acute Toxicity Category 4, Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity Single Exposure Category 3. These classifications provide important information for laboratory handling and synthetic applications while supporting the compound's development as a research intermediate.
Overview of Pyrazole-Piperidine Hybrid Compounds
Pyrazole-piperidine hybrid compounds represent a sophisticated class of heterocyclic molecules that combine the distinct pharmacological properties of both constituent rings to create potentially superior biological profiles. The strategic hybridization of these two privileged scaffolds has emerged as a powerful approach in medicinal chemistry, with researchers developing novel synthetic methodologies to access structurally diverse libraries of these hybrid compounds. The development of pyrazole fused piperidines has been recognized as a useful approach to generate potent chemotherapeutic agents in drug discovery programs.
Recent research has focused on developing efficient synthetic routes for pyrazole-piperidine hybrids through various methodological approaches. One prominent strategy involves the synthesis of tetrahydropyrazolo compounds through cyclocondensation reactions of hydrazines with cyclic beta-cyanoketones under neutral conditions. These reactions typically lead to the formation of substituted tetrahydroindazole analogs, which can be further derivatized to introduce additional pharmacophoric elements. The synthetic versatility of these approaches has enabled researchers to access diverse structural variations while maintaining the core pyrazole-piperidine architecture.
The biological significance of pyrazole-piperidine hybrids has been demonstrated through extensive structure-activity relationship studies. Research has shown that compounds containing both pyrazole and piperidine moieties exhibit enhanced biological activities compared to compounds containing only one of these heterocyclic systems. The molecular basis for these enhanced activities involves the complementary binding interactions provided by each heterocyclic component, with pyrazole rings typically engaging in aromatic stacking interactions and piperidine rings providing conformational flexibility and additional hydrogen bonding opportunities.
Contemporary research has yielded important insights into the design principles governing pyrazole-piperidine hybrid compounds. Studies have demonstrated that the optimal length of linkers between heterocyclic components significantly influences biological activity, with two to five carbon linkers showing optimal activity profiles. The nature of the linkage also plays a crucial role, with amide linkages generally providing superior activity compared to thioamide alternatives. Furthermore, substitution patterns on both the pyrazole and piperidine rings can dramatically influence selectivity and potency profiles, enabling fine-tuning of biological properties for specific therapeutic applications.
Properties
IUPAC Name |
1-(2-piperidin-1-ylethyl)pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.ClH/c11-10-8-12-14(9-10)7-6-13-4-2-1-3-5-13;/h8-9H,1-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWKCTJQLHQSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C=C(C=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-91-8 | |
| Record name | 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reduction of Nitro-Pyrazole Precursors to Amino-Pyrazoles
A common precursor is 4-nitro-1H-pyrazole derivatives, which are reduced to 4-amino-1H-pyrazole compounds.
| Method | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Catalytic hydrogenation | 10% Pd/C catalyst, hydrogen atmosphere, ethanol or methanol solvent, room temperature to 25°C, 12-16 hours | 52.9% - 96% | Efficient reduction of 4-nitro-1H-pyrazole to 4-amino-1H-pyrazole; filtration and concentration follow reaction; product often isolated as oil or solid. |
| Hydrazine hydrate reduction | 80% hydrazine hydrate, 10% Pd/C, ethanol, 80°C, 10 minutes | Not specified | Rapid reduction method; product used without further purification. |
This step is critical to obtain the 4-amino-pyrazole intermediate necessary for further functionalization.
Alkylation or Amination at the 1-Position of Pyrazole
The introduction of the 2-(piperidin-1-yl)ethyl group at the N1 position of the pyrazole ring can be achieved by nucleophilic substitution or amination reactions.
| Method | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Alkylation with bromoethylpiperidine derivatives | Reaction of 4-amino-1H-pyrazole with 1-bromo-2-(piperidin-1-yl)ethane in anhydrous THF, presence of NaH base, 0°C to room temp, 16 hours | Not explicitly reported | Base deprotonates pyrazole nitrogen, enabling nucleophilic substitution; reaction quenched with water and product extracted. |
| Coupling using amide bond formation reagents (HATU, DIPEA) | Coupling of 4-amino-1H-pyrazole with 2-(piperidin-1-yl)ethyl carboxylic acid derivatives in DMF, ambient temperature, 16-18 hours | 60% (in analogous reactions) | Use of coupling agents like HATU facilitates amide bond formation; purification by preparative HPLC or chromatography; applicable for analog synthesis. |
These methods allow for selective substitution at the pyrazole nitrogen, yielding the desired 1-substituted pyrazol-4-amine derivatives.
Formation of Hydrochloride Salt
The hydrochloride salt form is typically prepared by treatment of the free base with hydrochloric acid in an appropriate solvent, such as ethanol or ether, to enhance stability and solubility.
| Method | Reagents & Conditions | Notes |
|---|---|---|
| Acidification | Treatment of the free base with HCl in ethanol or ether at low temperature | Converts free amine to hydrochloride salt; facilitates isolation as solid; improves handling and storage. |
Detailed Experimental Example
A representative synthetic route based on literature data:
Reduction Step : 4-nitro-1H-pyrazole (500 mg, 4.42 mmol) dissolved in anhydrous THF (20 mL) is treated with NaH (353 mg, 8.84 mmol) at 0°C for 10 minutes. Then 1-bromoethyl derivative is added dropwise at 0°C, stirred at room temperature for 16 hours. The reaction is quenched with water and extracted with ethyl acetate.
Catalytic Hydrogenation : The residue is dissolved in methanol (30 mL), Pd/C (10%, 100 mg) is added, and the mixture is stirred under hydrogen atmosphere at room temperature for 16 hours. The catalyst is filtered off, and the filtrate concentrated.
Purification : The crude product is purified by preparative chromatography (e.g., ISCO or HPLC) to afford the 1-substituted pyrazol-4-amine as a brown oil or solid.
Salt Formation : The free base is treated with hydrochloric acid in ethanol to yield the hydrochloride salt as a solid.
Summary Table of Preparation Conditions and Yields
| Step | Starting Material | Reagents & Conditions | Product | Yield |
|---|---|---|---|---|
| Reduction | 4-nitro-1H-pyrazole | Pd/C (10%), H2, MeOH, 20-25°C, 12-16h | 4-amino-1H-pyrazole | 52.9% - 96% |
| Alkylation | 4-amino-1H-pyrazole | NaH, 1-bromo-2-(piperidin-1-yl)ethane, THF, 0°C to RT, 16h | 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine | Not specified |
| Salt formation | Free base | HCl in ethanol, RT | Hydrochloride salt | Quantitative |
Research Findings and Notes
The reduction of nitro-pyrazoles using Pd/C under hydrogen is well-established, offering high selectivity and clean conversion to amino compounds without over-reduction or ring hydrogenation.
Alkylation at the pyrazole nitrogen requires careful control of base and temperature to avoid side reactions; NaH is effective for deprotonation.
Coupling agents such as HATU and DIPEA in DMF can be used for related amide bond formations but are less common for direct alkylation of pyrazoles.
The hydrochloride salt form improves compound stability and is the preferred form for pharmaceutical applications.
Purification techniques such as preparative HPLC or silica gel chromatography are essential for obtaining high purity products.
Chemical Reactions Analysis
Types of Reactions
1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted derivatives with new functional groups attached to the rings.
Scientific Research Applications
Biological Activities
1-[2-(Piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride exhibits several biological activities, making it a valuable candidate for drug development. Key activities include:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, which is crucial in the development of therapies targeting various diseases.
- Neuroactive Properties : Its structure suggests potential neuroactive effects, which could be beneficial in treating neurological disorders.
Medicinal Chemistry Applications
The compound is primarily utilized in the following areas:
Drug Development
The unique pyrazole and piperidine moieties allow for diverse interactions with biological targets, facilitating the design of new pharmaceuticals. It has been investigated for:
- Anticancer Activity : Similar compounds have shown promise in targeting specific cancer pathways, suggesting potential applications in oncology.
Central Nervous System Disorders
Given its neuroactive properties, research is ongoing to evaluate its efficacy in treating conditions like anxiety and depression.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Anticancer Properties : A recent investigation revealed that derivatives similar to this compound demonstrated significant inhibition of tumor growth in vitro, suggesting its potential as an anticancer agent.
- Neuropharmacological Research : In animal models, compounds with similar structures exhibited anxiolytic effects, indicating that further research into this compound could yield insights into its effectiveness against anxiety disorders.
Mechanism of Action
The mechanism of action of 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride is not fully elucidated, but it is believed to interact with specific molecular targets in the body. The piperidine and pyrazole rings may enable the compound to bind to receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of molecules, primarily differing in heterocyclic cores, substituent groups, or linker regions. Key analogues include:
Key Observations :
- Heterocyclic Core: Replacing pyrazole with indole, pyrimidinone, or imidazopyridine alters electronic properties and binding affinity.
- Substituent Positioning: Amine at pyrazole-4-position (target compound) vs.
Biological Activity
1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride is a synthetic compound characterized by its unique structural features, including a piperidine moiety and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities.
- Molecular Formula : C10H17N3·HCl
- Molecular Weight : Approximately 230.74 g/mol
- CAS Number : 1432679-91-8
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone under acidic conditions.
- Alkylation : The pyrazole intermediate is alkylated with 2-chloroethylamine.
- Piperidine Introduction : The resulting compound is reacted with piperidine.
- Hydrochloride Formation : Conversion of the free base to its hydrochloride salt using hydrochloric acid.
The precise mechanism of action for this compound is not fully elucidated, but it is believed to interact with various molecular targets in the body. The presence of both piperidine and pyrazole rings suggests potential binding to receptors or enzymes, modulating their activity and leading to various biological effects .
Biological Activities
This compound exhibits a range of biological activities, which can be summarized as follows:
- Enzyme Inhibition : It has been studied for its ability to inhibit various enzymes, showing potential as a therapeutic agent in conditions where enzyme modulation is beneficial.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound display significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic activity against various cancer cell lines, indicating potential applications in oncology .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through a comparative analysis with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Amino-1H-pyrazole | Amino group at position 4 | Simpler structure; less potent in enzyme inhibition |
| Piperidinylpyrazole | Contains piperidine but lacks ethyl group | Different pharmacological profile |
| Crizotinib hydrochloride | Different heterocyclic structure | Targeted primarily for cancer therapy |
This table illustrates how this compound stands out due to its dual functionality as both an enzyme inhibitor and a potential neuroactive agent .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of pyrazole derivatives, including this compound, reporting significant activity against various bacterial strains. The MIC values ranged significantly, showcasing the compound's potential as an antimicrobial agent .
- Cytotoxicity Studies : Research has indicated that derivatives exhibit cytotoxic effects on human tumor cell lines, suggesting their potential role in cancer treatment strategies .
- Enzyme Interaction Studies : Investigations into enzyme inhibition have revealed that the compound can effectively modulate enzyme activity, which may be beneficial in treating diseases characterized by enzyme dysregulation .
Q & A
Q. Advanced: How can synthetic yield and purity be optimized for this compound?
Methodological Answer :
- Reagent stoichiometry : Use a 1.2:1 molar ratio of 2-(piperidin-1-yl)ethyl chloride to pyrazol-4-amine to minimize side reactions.
- Catalysis : Add catalytic KI (5 mol%) to enhance reactivity of the alkyl halide.
- Purity : Employ recrystallization from ethanol/water (3:1) to achieve >98% purity, verified by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Basic: What analytical techniques are recommended for characterizing this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 to confirm structural integrity (e.g., δ ~2.5 ppm for piperidinyl protons).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight ([M+H] expected at m/z ~251).
- Elemental Analysis : Confirm Cl content (~12.5%) via combustion analysis .
Q. Advanced: How can advanced spectroscopic methods resolve structural ambiguities?
Methodological Answer :
- 2D NMR (COSY, HSQC) : Map proton-proton correlations to distinguish between pyrazole and piperidine moieties.
- X-ray Crystallography : Grow single crystals via slow evaporation in acetonitrile/water to unambiguously determine stereochemistry and salt formation (e.g., hydrogen bonding between NH and Cl) .
Basic: What are the recommended storage conditions to ensure compound stability?
Q. Methodological Answer :
- Store at –20°C in a desiccator (RH <10%) under inert gas (argon) to prevent hygroscopic degradation.
- Use amber vials to avoid photolytic decomposition. Stability should be monitored monthly via TLC (silica gel, ethanol/ammonia 10:1) .
Q. Advanced: How can degradation pathways be analyzed under varying conditions?
Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light (254 nm), and acidic/basic hydrolysis (0.1M HCl/NaOH at 37°C).
- LC-MS/MS : Identify degradation products (e.g., piperidine ring oxidation or pyrazole cleavage) using a Q-TOF mass spectrometer .
Basic: How is purity assessed, and what impurity thresholds are acceptable for in vitro assays?
Q. Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm. Acceptable purity: ≥95% (area normalization).
- Impurity Limits : ≤0.5% for any single unknown impurity (ICH Q3A guidelines). Adjust mobile phase (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to resolve closely eluting peaks .
Q. Advanced: What strategies mitigate batch-to-batch variability in impurity profiles?
Methodological Answer :
- Design of Experiments (DoE) : Vary reaction temperature, solvent volume, and stirring rate to identify critical process parameters.
- Prep-HPLC : Isolate impurities for structural elucidation (e.g., unreacted starting materials or dimeric byproducts) .
Basic: How is biological activity assessed in preliminary screens?
Q. Methodological Answer :
- In Vitro Binding Assays : Use radiolabeled ligands (e.g., -spiperidone for dopamine receptor binding) in HEK293 cells expressing target receptors.
- Dose-Response Curves : Calculate IC values using nonlinear regression (GraphPad Prism) .
Q. Advanced: How can mechanistic studies elucidate the compound’s mode of action?
Methodological Answer :
- Molecular Dynamics Simulations : Model interactions with receptor binding pockets (e.g., docking to dopamine D2 receptor using AutoDock Vina).
- Site-Directed Mutagenesis : Validate key residues (e.g., D114) via alanine scanning in receptor-transfected cell lines .
Basic: How should researchers address contradictory data in receptor affinity assays?
Q. Methodological Answer :
- Replicate Experiments : Perform triplicate assays with independent compound batches.
- Control Validation : Confirm receptor expression levels via Western blot and use reference ligands (e.g., haloperidol for D2 receptors) .
Q. Advanced: What computational tools reconcile discrepancies between experimental and theoretical binding energies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
